1-(4-氰基苯基)-1H-咪唑

概述

描述

Synthesis Analysis

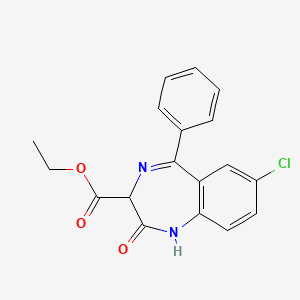

The synthesis of 4-(1H-imidazol-1-yl)benzonitrile has been achieved through multicomponent, one-pot reactions using different starting materials such as arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid. The synthesis methods have been reported to yield the desired compound in good to excellent yields, and the structures have been confirmed through spectroscopic studies .

Molecular Structure Analysis

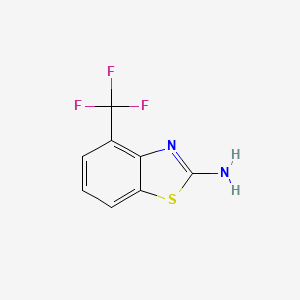

The molecular structure of 4-(1H-imidazol-1-yl)benzonitrile has been characterized through various techniques including X-ray crystallography, IR, NMR, and UV-vis spectroscopy. The solid-state structure has been determined by single-crystal X-ray diffraction, and quantum chemical calculations employing density functional theory (DFT/B3LYP) method have been performed to characterize the molecular and spectroscopic features of the compound .

Chemical Reactions Analysis

The compound has been involved in chemical reactions leading to the formation of 1,2,4,5-tetrasubstituted imidazoles. The reactions have been reported to be efficient and catalyst-free, resulting in the formation of the desired products in good to excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-imidazol-1-yl)benzonitrile have been explored in the context of its biological activity as a farnesyltransferase inhibitor. The compound has been found to exhibit potent cellular activity and outstanding pharmacokinetic profiles, making it a promising candidate for further development as a potential therapeutic agent .

"Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors." "Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations" "Catalyst-free synthesis of 1,2,4,5-tetrasubstituted imidazoles from arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid"

科学研究应用

咪唑衍生物的合成

1-(4-氰基苯基)-1H-咪唑作为合成各种咪唑衍生物的前体。 这些衍生物因其潜在的生物活性而被探索,包括抗菌、抗真菌和抗癌特性 .

发光材料的开发

该化合物已被用于制备表现出介导发光特性的盐。 这些盐在开发具有潜在应用于光学器件和传感器的新型发光材料方面具有前景 .

生物功效研究

研究人员利用 1-(4-氰基苯基)-1H-咪唑研究苯并咪唑及其衍生物。 苯并咪唑化合物具有广泛的生物功效,包括抗病毒、抗寄生虫和胃保护作用 .

药理学研究

该化学物质参与了新型药理学剂的设计和合成。 例如,它用于开发能够阻断特定细菌通讯途径的化合物,有可能导致新的抗菌治疗 .

抗菌活性筛选

已经合成并测试了从 1-(4-氰基苯基)-1H-咪唑衍生的一系列新型化合物以确定其抗菌活性。这些化合物中的一些对常见的细菌菌株(如大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌)表现出显着的活性。 枯草芽孢杆菌 .

材料科学应用

该化合物形成各种氢键并构建三维骨架的能力使其成为材料科学中宝贵的实体。 它可用于开发具有特定结构和功能特性的新材料 .

作用机制

Target of Action

It is known that the benzimidazole nucleus, which is structurally similar to 4-(1h-imidazol-1-yl)benzonitrile, is an important pharmacophore in drug discovery . This heterocycle can interact with proteins and enzymes and has been extensively utilized as a drug scaffold in medicinal chemistry .

Mode of Action

Compounds containing the benzimidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels.

Biochemical Pathways

Benzimidazole derivatives, which are structurally similar to this compound, are known to interact with various biochemical pathways due to their wide-ranging biological activity .

Pharmacokinetics

The compound’s molecular weight (169183), density (11±01 g/cm3), and boiling point (3581±250 °C at 760 mmHg) suggest that it may have certain pharmacokinetic properties .

Result of Action

Benzimidazole derivatives, which are structurally similar to this compound, are known to have a multitude of interesting pharmacological activities .

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

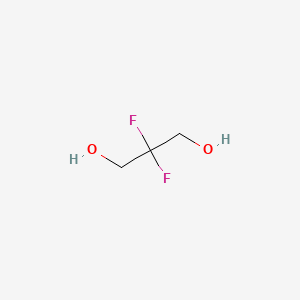

IUPAC Name |

4-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFGZFJGMRRTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180020 | |

| Record name | Benzonitrile, p-imidazol-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25372-03-6 | |

| Record name | Benzonitrile, p-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, p-imidazol-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Cyanophenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-(1H-imidazol-1-yl)benzonitrile contribute to its effectiveness as a TADF emitter?

A1: 4-(1H-imidazol-1-yl)benzonitrile functions as the acceptor moiety in a series of newly synthesized TADF emitters []. The imidazole ring and the benzonitrile group create a strong electron-accepting character within the molecule. This property is crucial for facilitating efficient TADF, a process where thermally activated reverse intersystem crossing from the triplet to the singlet excited state allows for enhanced light emission.

Q2: How does the choice of donor moiety coupled with 4-(1H-imidazol-1-yl)benzonitrile affect the electrochemiluminescence performance?

A2: The research demonstrates that varying the donor moiety attached to 4-(1H-imidazol-1-yl)benzonitrile directly influences the electrochemiluminescence efficiency []. Surprisingly, the efficiency is primarily determined by the electrochemical reversibility of the redox processes rather than the photophysical properties like photoluminescence quantum yield or excited state lifetime. This finding highlights the importance of electrochemical properties in designing efficient TADF emitters for electrochemiluminescence applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)

![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)

![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)